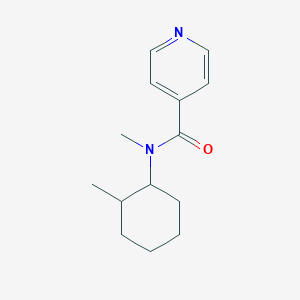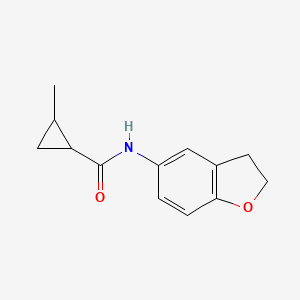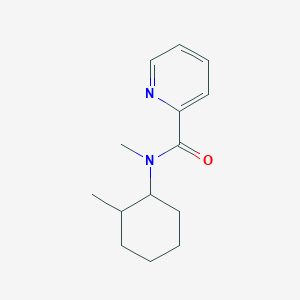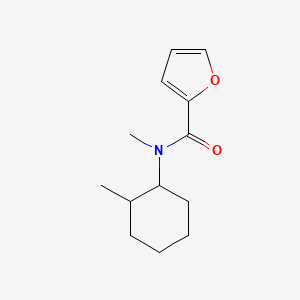
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that is commonly used as a recreational drug due to its ability to produce effects similar to those of cannabis. However, JWH-018 is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide works by binding to the CB1 and CB2 receptors in the brain and other parts of the body. This binding activates the receptors, which can lead to a range of effects, including altered perception, mood changes, and increased appetite. N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide is believed to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide has been shown to produce a range of biochemical and physiological effects. In animal studies, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a role in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide in lab experiments is its ability to produce effects similar to those of cannabis, which can be useful in studying the endocannabinoid system and its effects on various physiological processes. However, N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide is not approved for medical use and is classified as a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Orientations Futures
There are a number of potential future directions for research on N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, which could lead to more targeted and effective treatments for a range of conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other parts of the body, which could help inform public health policies and interventions to reduce the harms associated with their use.
Méthodes De Synthèse
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride to form 2-methylcyclohexanone oxime. The oxime is then reacted with phosphorus oxychloride to form 2-methylcyclohexanone oxime chloride. The final step involves the reaction of the oxime chloride with N-methylpyridine-4-carboxamide to form N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide has been used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in pain, mood, appetite, and other functions. N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide has also been used in studies on drug addiction and withdrawal.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-3-4-6-13(11)16(2)14(17)12-7-9-15-10-8-12/h7-11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYARILXZCLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)

![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)




![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)
